molecular formula C14H20ClNO B4968037 2-(1-azocanylmethyl)-4-chlorophenol

2-(1-azocanylmethyl)-4-chlorophenol

Cat. No. B4968037
M. Wt: 253.77 g/mol
InChI Key: RGFULYNQPPSHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azocanylmethyl)-4-chlorophenol, also known as ACPC, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPC is a derivative of phenol and contains an azocane group, which makes it a unique and valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-(1-azocanylmethyl)-4-chlorophenol is not fully understood, but it is believed to act as a partial agonist of the NMDA receptor. This compound binds to the glycine site of the NMDA receptor, which enhances the activity of the receptor. This results in increased calcium influx into the cell, which can lead to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulating the activity of NMDA receptors, reducing pain sensation, and reducing drug-seeking behavior. This compound has also been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-azocanylmethyl)-4-chlorophenol in lab experiments is its ability to selectively modulate the activity of NMDA receptors. This allows researchers to study the specific effects of NMDA receptor activity on various biological processes. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring of animals is necessary to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on 2-(1-azocanylmethyl)-4-chlorophenol, including further studies on its effects on NMDA receptor activity, its potential as a pain management drug, and its potential as a treatment for drug addiction. Additionally, studies on the safety and toxicity of this compound at various doses are necessary to fully understand its potential as a research tool and therapeutic agent.

Synthesis Methods

2-(1-azocanylmethyl)-4-chlorophenol can be synthesized using a variety of methods, including the reaction of chlorophenol with 1-azocanylmethyl lithium or the reaction of 4-chlorophenol with 1-azocanylmethyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

2-(1-azocanylmethyl)-4-chlorophenol has been used in a variety of scientific research applications, including studies on the central nervous system, pain management, and drug addiction. This compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory processes. This compound has also been shown to have analgesic effects in animal models of pain, making it a potential candidate for pain management drugs. Additionally, this compound has been studied for its potential to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

2-(azocan-1-ylmethyl)-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-13-6-7-14(17)12(10-13)11-16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFULYNQPPSHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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